2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the triazole ring and the boronic acid ester makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction conditions usually involve a copper(I) catalyst, an alkyne, and an azide in a suitable solvent.
Attachment of the Boronic Acid Ester: The phenylboronic acid can be esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
Linking the Triazole and Boronic Acid Ester: This step involves the use of a suitable linker, such as an ethylene glycol derivative, to connect the triazole ring to the boronic acid ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs. The triazole ring is known for its bioactivity, and the boronic acid ester can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, while the boronic acid ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the triazole ring and the ethylene glycol linker.
4-(2-Hydroxypropan-2-yl)phenylboronic Acid: Similar structure but without the triazole ring.
Pinacol Boronic Esters: Similar boronic acid ester but different substituents.
Uniqueness
The uniqueness of 2-(1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-yl)propan-2-ol lies in its combination of the triazole ring and the boronic acid ester. This combination provides a unique set of chemical properties that can be exploited in various applications, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C19H28BN3O4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C19H28BN3O4/c1-17(2,24)16-13-23(22-21-16)11-12-25-15-9-7-14(8-10-15)20-26-18(3,4)19(5,6)27-20/h7-10,13,24H,11-12H2,1-6H3 |
InChI Key |
OKOUBKBWLIHWAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)C(C)(C)O |
Origin of Product |
United States |
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